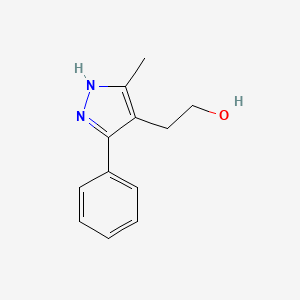
2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles, including “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” is characterized by a pyrazole core, which is a five-membered aromatic ring comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a methyl group and a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” and similar pyrazole compounds are diverse. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrazole derivatives have been studied for their antioxidant properties . They can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is measured using assays like the DPPH (2, 2-diphenyl-1-picrylhydrazyl) assay. Compounds with pyrazole rings have shown good radical scavenging activity, some even more active than standard antioxidants like ascorbic acid .
Anticancer Activity
The pyrazole ring is present in several anticancer drugs on the market. Research has shown that pyrazole derivatives can be cytotoxic to various human cell lines. For instance, certain derivatives have demonstrated cytotoxicity in colorectal carcinoma cells, with mechanisms involving p53-mediated apoptosis .
Drug Discovery
Pyrazoles are common in drug structures due to their therapeutic and pharmacological properties. They are involved in the development of drugs for a range of diseases, not limited to cancer. The versatility of the pyrazole ring allows for the creation of compounds with a wide variety of biological activities .
Agrochemistry
In agrochemistry, pyrazole derivatives are used to develop compounds that can function as pesticides or herbicides. Their structural flexibility allows them to be tailored for specific functions, potentially leading to more effective and safer agricultural chemicals .
Coordination Chemistry
Pyrazole-based ligands are valuable in coordination chemistry for creating metal complexes. These complexes can have applications ranging from catalysis to materials science. The nitrogen atoms in the pyrazole ring can act as coordination sites for metals .
Organometallic Chemistry
In organometallic chemistry, pyrazole derivatives can be used to synthesize novel organometallic compounds. These compounds can have applications in catalysis, serving as catalysts for various chemical reactions .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against various human cell lines .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cell viability .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity, suggesting that they may induce cell death .
Action Environment
The activity of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNLQQNZZQULHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)
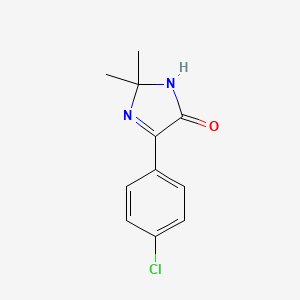
![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)
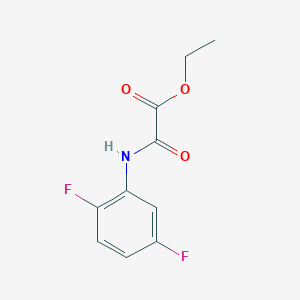
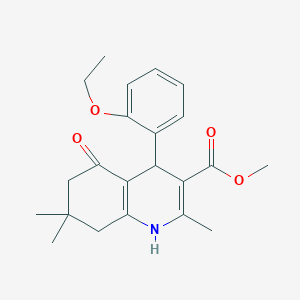
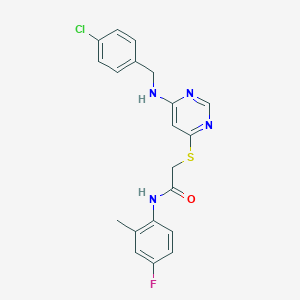

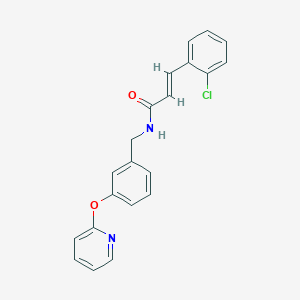
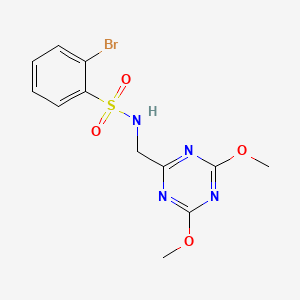
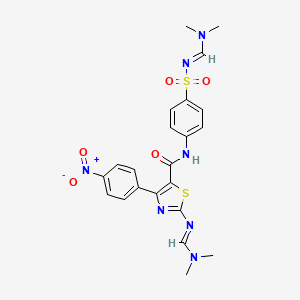
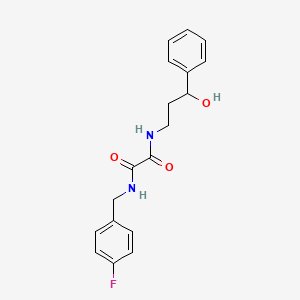
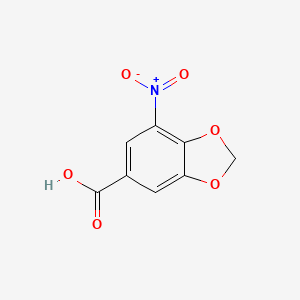
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)